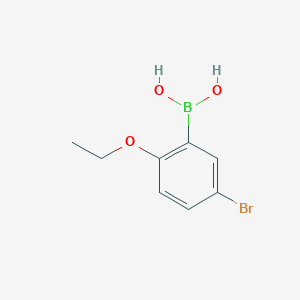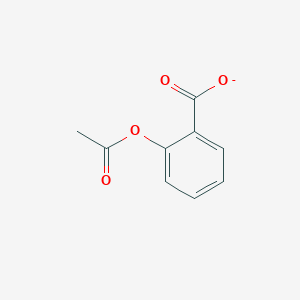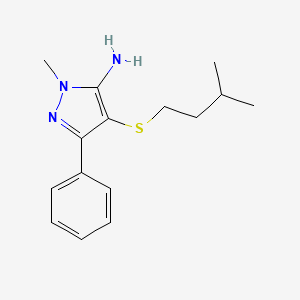
Aatp-IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole can be compared with other similar compounds such as:
1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole: This compound shares a similar structure but may have different substituents on the pyrazole ring, leading to variations in its chemical and biological properties.
3-Phenyl-4-(3’-methyl)butylthio-5-aminopyrazole: Lacks the methyl group at the 1-position, which can affect its reactivity and biological activity.
The uniqueness of 1-Methyl-3-phenyl-4-(3’-methyl)butylthio-5-aminopyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Propriétés
Numéro CAS |
32528-00-0 |
|---|---|
Formule moléculaire |
C15H21N3S |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-methyl-4-(3-methylbutylsulfanyl)-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C15H21N3S/c1-11(2)9-10-19-14-13(17-18(3)15(14)16)12-7-5-4-6-8-12/h4-8,11H,9-10,16H2,1-3H3 |
Clé InChI |
XMVXQESQBHZDPK-UHFFFAOYSA-N |
SMILES |
CC(C)CCSC1=C(N(N=C1C2=CC=CC=C2)C)N |
SMILES canonique |
CC(C)CCSC1=C(N(N=C1C2=CC=CC=C2)C)N |
| 32528-00-0 | |
Synonymes |
1-methyl-3-phenyl-4-(3'-methyl)butylthio-5-aminopyrazole AATP-IV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


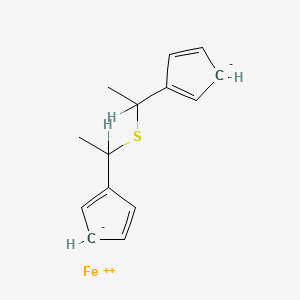
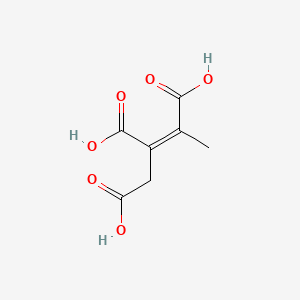
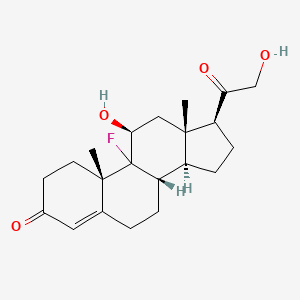
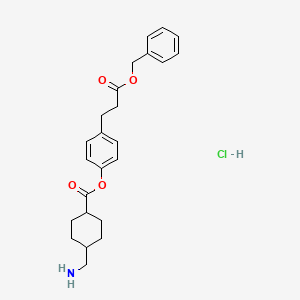

![2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile](/img/structure/B1226866.png)
![5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1226867.png)
![4-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1226868.png)
![({3-Oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B1226869.png)
![N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1226874.png)
![[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid](/img/structure/B1226875.png)
